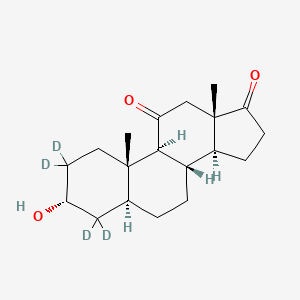

11-Oxo Androsterone-d4

Description

11-Oxo Androsterone-d4 (androst-4-ene-3,11,17-trione-d4) is a deuterated analog of 11-Oxo Androsterone (Adrenosterone), a naturally occurring adrenal steroid. The deuterated form (d4) is primarily used as an internal standard in analytical methods, such as gas chromatography-isotope ratio mass spectrometry (GC-IRMS), to enhance the precision of detecting exogenous steroid abuse in anti-doping programs . Its mechanism includes competitive inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), reducing cortisol activation from cortisone, which may promote lean mass retention and fat loss .

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1/i7D2,9D2 |

InChI Key |

IUNYGQONJQTULL-AMIABXDKSA-N |

Isomeric SMILES |

[2H]C1(C[C@]2([C@@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H] |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 11-Oxo Androsterone-d4 typically involves:

- Starting Material Selection: Use of androsterone or closely related steroid precursors as the base molecule.

- Introduction of 11-oxo Functional Group: Oxidation at the C11 position to form the 11-keto group.

- Deuterium Labeling: Incorporation of deuterium atoms, often at positions less prone to exchange, to ensure stability during analysis.

Deuterium Incorporation Techniques

- Direct Deuteration: Exchange reactions using deuterated solvents (e.g., D2O) under catalytic conditions to replace labile hydrogens with deuterium.

- Use of Deuterated Precursors: Employing deuterium-labeled starting materials such as 11β-hydroxyandrostenedione-d7 or testosterone-d2 to facilitate downstream synthesis.

- Selective Reduction/Oxidation: Steps where deuterium-labeled reagents (e.g., LiAlD4) are used to introduce deuterium selectively.

Oxidation to 11-Keto Group

The 11β-hydroxy group is oxidized to the 11-keto group using reagents such as:

- Pyridinium chlorochromate (PCC)

- Dess–Martin periodinane

- Enzymatic oxidation using cytochrome P450 enzymes (CYP11B1 or CYP11B2) in recombinant systems

The enzymatic approach is notable for its regio- and stereoselectivity, as demonstrated in HEK293 cell transfection studies expressing CYP11B1 and CYP11B2 enzymes.

Purification and Characterization

- Chromatographic Purification: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) is used to isolate pure 11-Oxo Androsterone-d4.

- Mass Spectrometry Confirmation: Tandem mass spectrometry (MS/MS) confirms molecular ion peaks and fragmentation patterns consistent with the deuterated compound.

- Nuclear Magnetic Resonance (NMR): Confirms the position and number of deuterium atoms incorporated.

Analytical Parameters and Data

Mass Spectrometry Settings

Typical mass spectrometry parameters for 11-oxygenated steroids and their deuterated analogs are as follows (adapted from Table 1 in the referenced study):

| Steroid Metabolite | Retention Time (min) | Molecular Ion (m/z) | Cone Voltage (V) | Quantifier Ion (m/z) | Collision Energy (eV) | Qualifier Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|---|---|---|

| 11-Ketoandrostenedione | 1.22 | 301.2 | 35 | 257 | 25 | 265.2 | 25 |

| 11-Ketotestosterone | 1.38 | 303.2 | 30 | 121 | 20 | 267 | 18 |

| Deuterated 11β-hydroxyandrostenedione (D7-11OHA4) | 1.49 | 310.2 | 25 | 147.2 | 25 | 99.8 | 30 |

| Testosterone 1,2-D2 (D2-T) | 2.19 | 291 | 30 | 99.1 | 20 | 111.2 | 30 |

The deuterated compounds show expected mass shifts corresponding to the number of deuterium atoms incorporated, facilitating their use as internal standards in quantitative assays.

Enzymatic Biosynthesis Data

Recombinant expression of CYP11B1 and CYP11B2 in HEK293 cells has been employed to convert 11β-hydroxyandrostenedione to 11-ketoandrostenedione, a key step in synthesizing 11-oxo derivatives. This enzymatic method offers high specificity and mild reaction conditions compared to chemical oxidation.

Stability and Isotopic Purity

- Deuterium incorporation at non-exchangeable positions ensures stability during sample preparation and analysis.

- Isotopic purity is confirmed by MS and NMR, crucial for accurate quantitation in biological samples.

Summary Table of Preparation Steps

| Step | Method/Technique | Notes |

|---|---|---|

| Starting Material | Androsterone or 11β-hydroxy precursors | Commercially available or synthesized |

| Deuterium Labeling | Use of deuterated reagents or solvents | Positions chosen to minimize exchange loss |

| Oxidation to 11-keto | Chemical oxidants (PCC, Dess–Martin) or enzymatic (CYP11B1/B2) | Enzymatic preferred for selectivity |

| Purification | UHPLC or HPLC | Ensures high purity for analytical use |

| Characterization | MS/MS, NMR | Confirms structure and isotopic labeling |

Chemical Reactions Analysis

Metabolic Pathways

The compound undergoes bidirectional metabolism via HSD11B1 and AKR1C3 :

-

Forward Reaction : AKR1C3 catalyzes the conversion of 11KA4 to 11KT .

-

Reverse Reaction : HSD11B1 oxidizes 11KT back to 11KA4 or reduces 11KT to 11β-hydroxytestosterone (11OHT) .

-

Regulation : The ratio of HSD11B1:AKR1C3 expression determines the balance between glucocorticoid (cortisol) and androgen (11KT) activation .

| Enzyme | Substrate | Product | Tissue Expression |

|---|---|---|---|

| AKR1C3 | 11KA4 | 11KT | Adipose tissue |

| HSD11B1 | 11KA4/11KT | 11OHA4/11OHT | Liver, adipose, muscle |

Isotopic Effects of Deuterium Labeling

Deuterium substitution (d4) may influence:

-

Kinetic Isotope Effects : Slower reaction rates due to stronger C-D bonds (vs. C-H) .

-

Enzymatic Discrimination : Potential altered affinity for AKR1C3 or HSD11B1 .

-

Mass Spectrometry : Enhanced detection in metabolic studies via isotope dilution .

Analytical Methods

UPC2-MS/MS and UPLC-MS/MS are standard for quantifying 11-oxygenated androgens . Key parameters:

Research Findings

-

Androgenic Activity : 11KT and its derivatives (e.g., 11KDHT) exhibit comparable potency to testosterone/DHT in prostate cancer models .

-

Tissue-Specific Metabolism : Omental vs. subcutaneous adipose tissue differ in HSD11B1:AKR1C3 ratios, influencing 11KT production .

-

Therapeutic Targeting : Inhibition of HSD11B1 increases 11KT synthesis, with implications for obesity-related cortisol regeneration .

Scientific Research Applications

11-Oxo Androsterone-d4 is used in various scientific research applications, including:

Biochemistry: Studying steroid metabolism and enzyme interactions.

Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of steroid compounds.

Medicine: Researching potential therapeutic applications and drug development.

Industry: Used as a reference standard in analytical chemistry and quality control

Mechanism of Action

The mechanism of action of 11-Oxo Androsterone-d4 involves its interaction with steroid receptors and enzymes. It acts as a precursor to other steroid hormones and can be metabolized into active forms that exert biological effects. The molecular targets include androgen receptors and enzymes involved in steroidogenesis .

Comparison with Similar Compounds

Metabolic Derivatives of 11-Oxo Androsterone

Key metabolites and related compounds include:

Notes:

- KT exhibits the most significant urinary concentration spike (from <10 ng/mL to >70,000 ng/mL) post-11-OXO administration, but its carbon isotope ratio (CIR) is less reliable for confirming exogenous origin compared to KE .

- KE is prioritized in IRMS due to its stable CIR (-29‰), closely mirroring 11-Oxo Androsterone’s isotopic signature .

Functional and Structural Differences

- Enzyme Interactions :

- Structural Features :

- The 11-oxo group in 11-Oxo Androsterone-d4 prevents aromatization, unlike testosterone derivatives. This structural feature also reduces binding to glucocorticoid receptors compared to cortisol .

- Compared to 7-oxo steroids, the 11-oxo group aligns differently in enzyme active sites (e.g., 11β-HSD1), affecting substrate specificity .

Q & A

Q. What analytical methods are recommended for detecting 11-Oxo Androsterone-d4 in biological samples?

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is the gold standard for detecting 11-Oxo Androsterone-d4, particularly in doping control contexts. This method leverages carbon isotope ratio analysis to distinguish endogenous and exogenous steroid metabolites, with a detection threshold of 130 ng/mL in urine for 11-Ketotestosterone (a key metabolite) . For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity for low-abundance analytes in complex matrices like plasma or urine .

Q. How does 11β-HSD2 influence the metabolism of 11-Oxo Androsterone-d4?

11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the oxidation of active glucocorticoids (e.g., cortisol) to their inactive 11-oxo derivatives. While direct evidence for 11-Oxo Androsterone-d4 metabolism by 11β-HSD2 is limited, studies on analogous steroids (e.g., fluoxymesterone) show that 11β-HSD2 efficiently oxidizes 11β-hydroxyl groups to 11-oxo groups. Experimental validation requires incubating the compound with 11β-HSD2-expressing cell lysates and analyzing metabolites via LC-MS to confirm enzyme-substrate interactions .

Q. What are the primary metabolic pathways of 11-Oxo Androsterone-d4 in vivo?

11-Oxo Androsterone-d4 undergoes reduction via 11β-HSD1 to form active androgens or glucocorticoids, depending on tissue context. In lymphoid organs, stress-induced regeneration of corticosterone from its 11-oxo derivative (11-dehydrocorticosterone) has been observed, suggesting tissue-specific metabolic fates. Methodologically, isotopic labeling and tracer studies in animal models (e.g., mice) are critical for mapping these pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in urinary metabolite data for 11-Oxo Androsterone-d4?

Discrepancies often arise from inter-individual variability in enzyme activity (e.g., H6PDH mutations altering 11β-HSD1/2 ratios) or cross-reactivity in immunoassays. To mitigate this, combine orthogonal methods:

Q. What experimental designs are optimal for studying the glucocorticoid-regenerating activity of 11-Oxo Androsterone-d4?

Use strain-specific animal models (e.g., Lewis vs. Fischer 344 rats) to assess stress-induced glucocorticoid regeneration in lymphoid organs. Key steps include:

Administer 11-Oxo Androsterone-d4 and measure corticosterone levels in lymphoid tissues via LC-MS.

Compare 11-oxo/11β-hydroxysteroid ratios in mutant (H6PD-deficient) vs. wild-type mice to isolate HSD11B1 activity .

Pair with pharmacological inhibitors (e.g., carbenoxolone) to confirm enzyme-specific effects .

Q. How can isotopic labeling improve the detection of 11-Oxo Androsterone-d4 in complex matrices?

Deuterium labeling (e.g., -d4) enhances detection specificity by:

- Reducing matrix interference : Deuterated analogs elute separately from endogenous analogs in GC/LC systems.

- Enabling tracer studies : Administer ¹³C-labeled 11-Oxo Androsterone-d4 to track metabolic fate in vivo via IRMS .

- Quantifying recovery rates : Use labeled internal standards to correct for extraction efficiency .

Methodological Considerations

Q. How should researchers validate new analytical methods for 11-Oxo Androsterone-d4?

Follow WADA guidelines for anti-doping assays, including:

Q. What statistical approaches are recommended for analyzing 11-Oxo Androsterone-d4 data?

- Non-parametric tests : Use Kruskal-Wallis with Dunn’s post hoc correction for non-normally distributed data (common in steroid studies) .

- Multivariate analysis : Apply principal component analysis (PCA) to disentangle metabolic and enzymatic variables .

Emerging Research Directions

Q. Can 11-Oxo Androsterone-d4 serve as a biomarker for adrenal rest tumors?

Preliminary data show that testicular adrenal rest tumors (TARTs) secrete 11-oxygenated androgens. To explore this:

Q. What role does 11-Oxo Androsterone-d4 play in immune cell regulation?

Hypothesize that local glucocorticoid regeneration from 11-oxo derivatives modulates immune responses. Experimental approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.